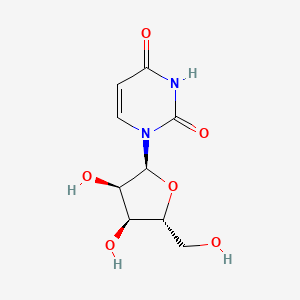

1-(a-D-ribofuranosyl)uracil

Overview

Description

It is a white crystalline powder that is soluble in water and acidic solutions but insoluble in organic solvents . This compound plays a crucial role in the structure of RNA and DNA, making it essential for various biological processes, including cell metabolism, energy provision, signal transmission, and cell division .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(a-D-ribofuranosyl)uracil can be synthesized through chemical or biological methods. Chemical synthesis typically involves a multi-step reaction, starting with the reaction of uracil with glucose . One common method is the Vorbrüggen glycosylation, which involves the use of silylated nucleobases and glycosyl donors in the presence of a Lewis acid . Another method involves the use of mercuri procedure and fusion reactions .

Industrial Production Methods

Industrial production of this compound often employs engineered microorganisms to catalyze the reactions through metabolic pathways. This biosynthesis method is advantageous as it is more environmentally friendly and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(a-D-ribofuranosyl)uracil undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield uracil derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Antiviral Activity

1-(α-D-ribofuranosyl)uracil exhibits significant antiviral properties against various viruses, making it a candidate for therapeutic use.

Case Studies and Findings

- A study synthesized several uracil nucleosides and evaluated their activity against Herpes Simplex Virus type 1 (HSV-1). Compounds derived from uracil showed promising results, with some achieving total prevention of viral cytopathic effects at lower concentrations than the standard antiviral acyclovir (ACV) .

- Another research focused on synthesizing nucleoside analogs bearing 1,2,3-triazol-4-yl fragments. These compounds were tested against influenza virus A H1N1 and demonstrated moderate antiviral activity, with IC50 values ranging from 24.3 µM to 57.5 µM .

Antitumor Properties

The compound has been investigated for its potential in treating various malignancies.

Immunomodulatory Effects

Research indicates that 1-(α-D-ribofuranosyl)uracil may influence immune responses.

Applications

- The compound has been studied for its effects on various immune signaling pathways. Its modulation of the JAK/STAT signaling pathway suggests potential applications in treating autoimmune diseases and enhancing immune responses against infections .

Synthesis and Structural Variations

The synthesis of 1-(α-D-ribofuranosyl)uracil and its derivatives is crucial for enhancing its pharmacological properties.

Synthesis Techniques

- Various synthetic methods have been developed to create derivatives of 1-(α-D-ribofuranosyl)uracil with improved bioactivity. For instance, modifications involving acetylation or the introduction of different substituents on the uracil moiety have been explored .

Table 1: Antiviral Activity of Nucleoside Analogues

| Compound | Virus Type | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound 6 | HSV-1 | 15.76 | Higher activity than acyclovir |

| Compound 8 | Influenza A H1N1 | 24.3 | Moderate activity observed |

| Compound 11c | Influenza A H1N1 | 29.2 | Comparable activity to other nucleosides |

Table 2: Antitumor Activity Mechanisms

| Mechanism | Description |

|---|---|

| Apoptosis | Induces programmed cell death in cancer cells |

| Autophagy | Modulates cellular degradation processes |

| Cell Cycle Regulation | Interferes with cell division and proliferation |

Mechanism of Action

The mechanism of action of 1-(a-D-ribofuranosyl)uracil involves its incorporation into RNA and DNA, where it participates in various cellular processes. It acts as a substrate for enzymes involved in nucleic acid metabolism, thereby influencing the synthesis and repair of RNA and DNA . The molecular targets include RNA polymerase and DNA polymerase, which are essential for the transcription and replication of genetic material .

Comparison with Similar Compounds

1-(a-D-ribofuranosyl)uracil can be compared with other nucleosides such as:

1-(β-D-ribofuranosyl)uracil (beta-D-uridine): Unlike alpha-D-uridine, beta-D-uridine is more commonly found in nature and is a key component of RNA.

1-(β-D-ribofuranosyl)-5-ethynylimidazole-4-carboxamide (EICAR): This compound has a wide spectrum of activity against DNA and RNA viruses and is used in antiviral therapies.

Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide): Ribavirin is an antiviral nucleoside analog used to treat various viral infections.

The uniqueness of this compound lies in its rare alpha configuration, which imparts distinct biochemical properties and stability compared to its beta counterparts .

Biological Activity

1-(α-D-ribofuranosyl)uracil, also known as α-uridine, is a purine nucleoside analog that has garnered attention for its biological activities, particularly in the context of cancer treatment and antiviral applications. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Overview of 1-(α-D-ribofuranosyl)uracil

1-(α-D-ribofuranosyl)uracil is a white crystalline powder that is soluble in water and acidic solutions but insoluble in organic solvents. Its unique α-configuration distinguishes it from other nucleosides, impacting its biochemical properties and stability. This compound primarily targets indolent lymphoid malignancies and exhibits broad-spectrum anticancer effects by inhibiting DNA synthesis .

The primary mechanism through which 1-(α-D-ribofuranosyl)uracil exerts its biological activity involves:

- Inhibition of DNA Synthesis : The compound interferes with the DNA synthesis pathway, leading to reduced proliferation of malignant cells.

- Targeting Indolent Lymphoid Malignancies : Its effectiveness against specific types of cancer makes it a valuable candidate for further research in oncology .

Therapeutic Applications

1-(α-D-ribofuranosyl)uracil has been investigated for various therapeutic applications:

- Anticancer Activity : The compound shows promise in treating indolent lymphoid malignancies such as chronic lymphocytic leukemia (CLL) and other slow-growing cancers .

- Antiviral Properties : Research indicates potential antiviral effects against certain viruses, including influenza A H1N1, although further studies are needed to elucidate these effects fully .

Table 1: Antiviral Activity Against Influenza A H1N1

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 1-(α-D-ribofuranosyl)uracil | 57.5 | 200 | 3.48 |

| Compound 2i | 24.3 | 150 | 6.17 |

| Compound 11c | 29.2 | 180 | 6.16 |

IC50 values indicate the concentration required to inhibit viral replication by 50%, while CC50 represents the concentration that is cytotoxic to 50% of cells. The Selectivity Index (SI) is calculated as CC50/IC50, indicating the safety margin of the compound.

Case Study: Antitumor Efficacy

A study conducted on the efficacy of 1-(α-D-ribofuranosyl)uracil in a mouse model of CLL demonstrated significant tumor regression when administered at therapeutic doses. The study highlighted the compound's ability to induce apoptosis in malignant B-cells while sparing normal lymphocytes, suggesting a favorable safety profile .

Comparative Analysis with Similar Compounds

The biological activity of 1-(α-D-ribofuranosyl)uracil can be compared with other nucleoside analogs:

| Compound Name | Configuration | Primary Use |

|---|---|---|

| 1-(β-D-ribofuranosyl)uracil | β-configuration | Commonly found in RNA |

| Ribavirin | β-configuration | Antiviral treatment for various infections |

| EICAR | β-configuration | Broad-spectrum antiviral activity |

The α-configuration of 1-(α-D-ribofuranosyl)uracil provides distinct biochemical properties that may enhance its therapeutic efficacy compared to β-anomers .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(α-D-ribofuranosyl)uracil, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common synthesis involves glycosylation of silylated uracil with a glycosyl donor, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, under iodotrimethylsilane activation. The reaction requires strict anhydrous conditions to prevent hydrolysis of intermediates. Post-synthesis, purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the target compound from byproducts like benzoylated derivatives. Yield optimization often hinges on stoichiometric ratios of the glycosyl donor to uracil and reaction temperature control (e.g., 50–60°C) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing 1-(α-D-ribofuranosyl)uracil’s structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is essential for confirming the ribose-uracil linkage and stereochemistry. X-ray crystallography provides definitive proof of the β-configuration in the ribofuranosyl moiety. Complementary techniques like High-Resolution Mass Spectrometry (HRMS) validate molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. How should researchers design experiments to study the biochemical interactions of 1-(α-D-ribofuranosyl)uracil?

- Methodological Answer : Employ factorial design to test variables such as pH, temperature, and co-solvents. For enzyme-binding studies, use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify affinity constants (Kd). Include negative controls (e.g., unmodified uracil) and replicate trials to distinguish specific interactions from nonspecific binding .

Q. What purification strategies are effective for isolating 1-(α-D-ribofuranosyl)uracil from complex reaction mixtures?

- Methodological Answer : Combine liquid-liquid extraction (e.g., dichloromethane/water partitioning) with size-exclusion chromatography to remove unreacted sugars and byproducts. For scale-up, consider preparative HPLC with a C18 column and acetonitrile/water mobile phase. Monitor purity via thin-layer chromatography (TLC) with UV visualization .

Q. How can researchers ensure stability of 1-(α-D-ribofuranosyl)uracil during storage and experimental use?

- Methodological Answer : Store lyophilized samples at -20°C under argon to prevent hydrolysis. In aqueous solutions, use buffers with chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to predict shelf-life under varying conditions .

Advanced Research Questions

Q. How can contradictory data on 1-(α-D-ribofuranosyl)uracil’s metabolic pathways be resolved?

- Methodological Answer : Apply cross-validation using isotopic labeling (e.g., ¹³C-ribose) coupled with LC-MS/MS to trace metabolic intermediates. Compare results across cell lines (e.g., HeLa vs. HEK293) to identify tissue-specific metabolism. Use Bayesian statistical models to quantify uncertainty in pathway flux measurements .

Q. What computational approaches are suitable for modeling the conformational dynamics of 1-(α-D-ribofuranosyl)uracil in solution?

- Methodological Answer : Perform molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to analyze ribose ring puckering and glycosidic bond rotation. Validate predictions against NMR NOE data. Density Functional Theory (DFT) calculations can further elucidate electronic effects on stability .

Q. How does isotopic labeling (e.g., ²H, ¹⁵N) enhance mechanistic studies of 1-(α-D-ribofuranosyl)uracil’s enzymatic processing?

- Methodological Answer : Incorporate ¹⁵N-labeled uracil during synthesis to track nitrogen migration in enzymatic reactions (e.g., phosphorylases). Use deuterium-labeled ribose to study kinetic isotope effects (KIE) in glycosidic bond cleavage. Combine with stopped-flow spectroscopy for real-time monitoring of reaction intermediates .

Q. What theoretical frameworks guide the analysis of 1-(α-D-ribofuranosyl)uracil’s role in RNA modification networks?

- Methodological Answer : Adopt systems biology models (e.g., flux balance analysis) to map its contribution to nucleotide pools. Use graph theory to identify hub nodes in modification networks. Ground hypotheses in quantum mechanical/molecular mechanical (QM/MM) simulations of enzyme active sites .

Q. How can solubility limitations of 1-(α-D-ribofuranosyl)uracil in aqueous buffers be overcome without altering its bioactivity?

Properties

IUPAC Name |

1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-JBBNEOJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364101 | |

| Record name | AC1LU69J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3258-07-9 | |

| Record name | AC1LU69J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.